Destruxin D
Overview
Description
Destruxin D is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. Destruxins are a family of cyclic peptides known for their diverse biological activities, including insecticidal, antiviral, phytotoxic, immunosuppressive, antitumor, and antiresorptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of destruxins, including destruxin D, typically involves macrolactonization as a key reaction. The process begins with the combinatorial synthesis of cyclization precursors using solid-phase peptide synthesis. This is followed by macrolactonization in solution . The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner, and the protected diol is converted to an epoxide after macrocyclization .
Industrial Production Methods: Industrial production of destruxins involves large-scale fermentation of Metarhizium anisopliae. The fermentation broth is then subjected to extraction and purification processes to isolate this compound and other destruxin analogs .
Chemical Reactions Analysis
Types of Reactions: Destruxin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to study its structure-activity relationships and to develop analogs with improved biological activities .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to introduce oxygen functionalities into the molecule.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.
Major Products Formed: The major products formed from these reactions include various destruxin analogs with modified functional groups, which are then evaluated for their biological activities .
Scientific Research Applications
Destruxin D has a wide range of scientific research applications:
Mechanism of Action
Destruxin D exerts its effects through multiple molecular targets and pathways. It interacts with cytoskeletal components, disrupting cell adhesion and motility, leading to cell death . This compound also affects protein transcription and translation pathways, ubiquitin-dependent protein metabolic processes, and endoplasmic reticulum vesicle transport . These interactions result in the inhibition of cellular functions and induction of apoptosis in target cells .
Comparison with Similar Compounds
- Destruxin A
- Destruxin B
- Destruxin E
Comparison: Destruxin D shares structural similarities with other destruxins, such as destruxin A, B, and E. each destruxin exhibits unique biological activities and potencies. For instance, destruxin B is known for its ability to suppress hepatocellular carcinoma cell growth by inhibiting the Wnt/β-catenin signaling pathway . Destruxin E, on the other hand, has been studied for its immunosuppressive and antiresorptive activities . This compound’s unique combination of biological activities makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-(16-butan-2-yl-10,11,14-trimethyl-2,5,9,12,15,18-hexaoxo-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosan-3-yl)-2-methylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N5O9/c1-9-17(4)23-28(40)34(8)24(16(2)3)29(41)33(7)19(6)25(37)31-13-12-22(36)44-21(15-18(5)30(42)43)27(39)35-14-10-11-20(35)26(38)32-23/h16-21,23-24H,9-15H2,1-8H3,(H,31,37)(H,32,38)(H,42,43) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTVZRLMVNARECX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC(C)C(=O)O)C)C)C(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N5O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00950177 | |
Record name | 3-[3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-4,7,14,17-tetraoxo-6-(propan-2-yl)-3,4,5,6,7,8,9,12,13,14,16,17,19,20,21,21a-hexadecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecin-16-yl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
623.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27482-50-4 | |
Record name | 3-[3-(Butan-2-yl)-1,10-dihydroxy-5,8,9-trimethyl-4,7,14,17-tetraoxo-6-(propan-2-yl)-3,4,5,6,7,8,9,12,13,14,16,17,19,20,21,21a-hexadecahydropyrrolo[1,2-d][1,4,7,10,13,16]oxapentaazacyclononadecin-16-yl]-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00950177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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